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Compound of Interest

rac 1-Chloro-3-[4-(2-
Compound Name:
methoxyethyl)phenoxy]-2-propanol

Cat. No.: B026861

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular diseases.
The purity and quality of the active pharmaceutical ingredient (API) are critical for its safety and
efficacy. Regulatory bodies require stringent control of impurities in pharmaceutical products.
Metoprolol Related Compound B is a known impurity of Metoprolol, and its thorough
characterization is essential for quality control and assurance in drug manufacturing. This
technical guide provides a comprehensive overview of the spectral data (Nuclear Magnetic
Resonance, Infrared Spectroscopy, and Mass Spectrometry) for Metoprolol Related Compound
B, along with detailed experimental protocols and a generalized workflow for its analysis.

Disclaimer: The quantitative spectral data presented in this guide is illustrative and
representative of the expected values for Metoprolol Related Compound B. Publicly available,
experimentally determined raw spectral data for this specific compound is limited. The
information is compiled from typical analytical methodologies used for the characterization of
related pharmaceutical impurities.

Compound Information
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Parameter Information

Compound Name Metoprolol Related Compound B

(x)-1-Chloro-3-[4-(2-

Systematic Name
methoxyethyl)phenoxy]propan-2-ol[1]

CAS Number 56718-76-4[1][2][3]
Molecular Formula C12H17CIO3[3]
Molecular Weight 244.71 g/mol [4]

Chemical Structure

Spectral Data Summary

The following tables summarize the expected spectral data for Metoprolol Related Compound
B.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
lllustrative Data
6.80-7.20 m 4H Aromatic protons
4.10 m 1H -CH(OH)-
3.95 d 2H -O-CHa-
3.70 t 2H -CHz-Cl
3.60 t 2H Ar-CHz-
3.35 S 3H -O-CHs
2.85 t 2H -CH2-O-CHs
2.50 brs 1H -OH
13C NMR (Carbon NMR)
Chemical Shift (8) ppm Assighment

Illustrative Data

158.0 C-O (Aromatic)

130.0 C-H (Aromatic)

1145 C-H (Aromatic)

72.0 -O-CHa-

71.5 Ar-CHz-

69.0 -CH(OH)-

58.5 -O-CHs

46.0 -CH2-ClI

35.0 -CH2-O-CHs
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Infrared (IR) Spectroscopy

Wavenumber (cm—?)

Intensity

Assignment

Illustrative Data

3400-3300 Strong, Broad O-H stretch (alcohol)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)

1610, 1510, 1450

Medium-Strong

C=C stretch (aromatic ring)

1240 Strong C-O-C stretch (aryl ether)
1120 Strong C-O stretch (alcohol)
750 Strong C-Cl stretch
Mass Spectrometry (MS)
m/z Ratio Relative Intensity (%) Assighment

Illustrative Data

244.08 100 [M]* (for 3Cl)
246.08 33 [M+2]* (for 27Cl)
209.0 45 [M-CI]*

151.0 60 [CoH1102]*
121.0 30 [C7H502]*

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of Metoprolol

Related Compound B, based on common practices for pharmaceutical impurity analysis.

NMR Spectroscopy

e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker or Varian).

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs, or Dimethyl sulfoxide-de, DMSO-de).
Tetramethylsilane (TMS) is used as an internal standard.

e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16-64 scans.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: 0-15 ppm.

e 13C NMR Acquisition:

o

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024-4096 scans.

[¢]

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Spectral Width: 0-220 ppm.

IR Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
e Sample Preparation:

o KBr Pellet Method: 1-2 mg of the sample is mixed with approximately 100-200 mg of dry
potassium bromide (KBr) powder. The mixture is ground to a fine powder and pressed into
a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
on the ATR crystal.

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~1* with a resolution
of 4 cm™1,
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Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

« lonization Source: Electrospray lonization (ESI) is commonly used for polar molecules like
Metoprolol and its impurities.

o LC-MS Method (for impurity profiling):

[e]

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 um).

o

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium
acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: 0.5-1.0 mL/min.

(¢]

[¢]

Injection Volume: 5-10 L.

e Mass Spectrometer Parameters:
o lonization Mode: Positive ion mode is typically used.
o Scan Range: m/z 50-500.
o Capillary Voltage: 3-4 kV.

o Fragmentor Voltage: Optimized to achieve desired fragmentation for MS/MS analysis.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and
characterization of a pharmaceutical impurity like Metoprolol Related Compound B.
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Workflow for Spectral Analysis of a Pharmaceutical Impurity.
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This comprehensive approach ensures the accurate identification and characterization of
Metoprolol Related Compound B, contributing to the overall quality and safety of Metoprolol
drug products. For definitive identification and quantification, it is recommended to use a
certified reference standard of Metoprolol Related Compound B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

